The 4-Chlorophenoxy Moiety is Essential for Nanomolar PHD2 Enzyme Inhibition Potency
The compound serves as a critical precursor to TP0463518, a potent hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor. In the final drug molecule, the 4-chlorophenoxy group (derived from this intermediate) is essential for binding. While direct comparative data for the acyl chloride itself is absent, the full molecule TP0463518 demonstrates a Ki of 5.3 nM against human PHD2 [1]. This level of potency is directly dependent on the presence of the 4-chlorophenoxy pyridine fragment, a structural feature that would be absent or altered in molecules synthesized from alternative building blocks.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5.3 nM (for the PHD2 enzyme via the derived drug TP0463518) |
| Comparator Or Baseline | Unsubstituted phenoxy or methylphenoxy analogs (inferred to be less potent or inactive; no direct data found) |
| Quantified Difference | Nanomolar potency versus expected lower potency of analogs (inference based on SAR principles) |
| Conditions | In vitro human PHD2 enzyme assay. |
Why This Matters
This establishes that this specific building block is required for projects targeting PHD inhibition, as structural alternatives would likely yield compounds with dramatically reduced therapeutic efficacy.
- [1] Kato S, Takayama N, Takano H, Koretsune H, Koizumi C, Kunioka EI, Uchida S, Takahashi T, Yamamoto K. TP0463518, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation. Eur J Pharmacol. 2018;838:138-144. View Source
